molecular formula C10H19NO B062219 1-Propanone, 2,2-dimethyl-1-(1-methyl-2-pyrrolidinyl)- CAS No. 172289-83-7

1-Propanone, 2,2-dimethyl-1-(1-methyl-2-pyrrolidinyl)-

Cat. No.: B062219
CAS No.: 172289-83-7
M. Wt: 169.26 g/mol
InChI Key: YHJUWSGGINNOKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.

Preparation Methods

The synthesis of 2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. The synthetic routes typically include the reaction of 2,2-dimethylpropanal with 1-methylpyrrolidine under specific conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the leaving groups in the molecule.

Scientific Research Applications

2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently approved for medical use.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows it to bind to certain enzymes and receptors, influencing their activity. This interaction can lead to various biological effects, depending on the specific target and the context of the interaction .

Comparison with Similar Compounds

2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one can be compared with other similar compounds, such as:

    2,2-Dimethyl-1-pyridin-2-YL-propan-1-one: This compound has a pyridine ring instead of a pyrrolidine ring, leading to different chemical and biological properties.

    2,2-Dimethyl-1-phenylpropan-1-one: The presence of a phenyl group in this compound results in distinct reactivity and applications.

The uniqueness of 2,2-Dimethyl-1-(1-methylpyrrolidin-2-YL)propan-1-one lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

172289-83-7

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2,2-dimethyl-1-(1-methylpyrrolidin-2-yl)propan-1-one

InChI

InChI=1S/C10H19NO/c1-10(2,3)9(12)8-6-5-7-11(8)4/h8H,5-7H2,1-4H3

InChI Key

YHJUWSGGINNOKZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)C1CCCN1C

Canonical SMILES

CC(C)(C)C(=O)C1CCCN1C

Synonyms

1-Propanone,2,2-dimethyl-1-(1-methyl-2-pyrrolidinyl)-(9CI)

Origin of Product

United States

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